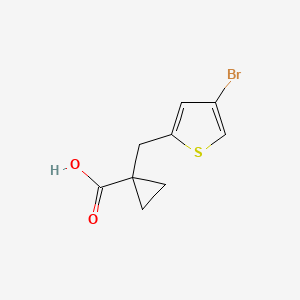
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H9BrO2S This compound features a cyclopropane ring attached to a carboxylic acid group, with a 4-bromothiophen-2-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of 4-Bromothiophen-2-ylmethyl Bromide: The brominated thiophene is then reacted with formaldehyde and hydrobromic acid to form 4-bromothiophen-2-ylmethyl bromide.
Cyclopropanation: The 4-bromothiophen-2-ylmethyl bromide is subjected to a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropane ring.
Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反応の分析
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane-1-methanol derivatives.
科学的研究の応用
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors.
作用機序
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Bromothiophene-2-carboxylic acid: Lacks the cyclopropane ring, making it less sterically hindered.
Cyclopropane-1-carboxylic acid: Lacks the bromothiophenyl group, resulting in different reactivity and applications.
2-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring, affecting its electronic properties.
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the combination of a brominated thiophene ring and a cyclopropane carboxylic acid moiety. This structure imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C9H9BrO2S |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
1-[(4-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-3-7(13-5-6)4-9(1-2-9)8(11)12/h3,5H,1-2,4H2,(H,11,12) |
InChIキー |
GXMOPMXIANOCSG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC(=CS2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








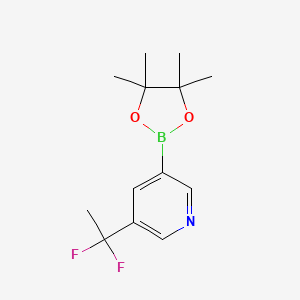
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

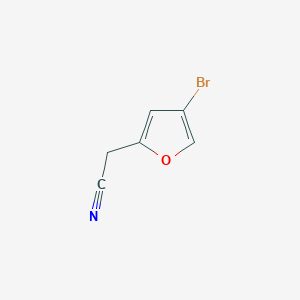

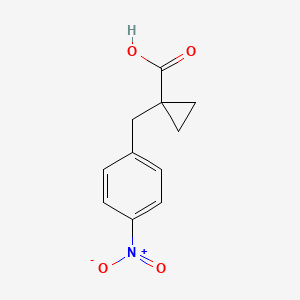
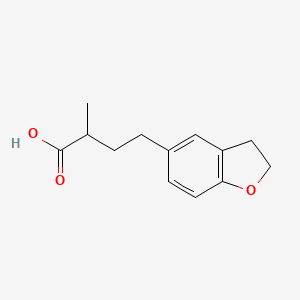
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
